molecular formula C10H14N2O5S B1588163 5-Methyl-2-thiouridine CAS No. 32738-09-3

5-Methyl-2-thiouridine

Cat. No. B1588163
CAS RN: 32738-09-3
M. Wt: 274.3 g/mol
InChI Key: SNNBPMAXGYBMHM-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-thiouridine (5-Me-2-thiouridine, 5-Me-T), also known as 5-methyluridine, is a modified nucleoside found in tRNA. It is a methylated form of thiouridine and is found in some tRNAs, where it is thought to play a role in regulating gene expression. 5-Me-T is a modified nucleoside and is formed by the methylation of thiouridine at the 5’ position of the nucleoside. It is a common modification of tRNA and has been found in a variety of organisms, including humans.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 5-Methyl-2-thiouridine and its derivatives are synthesized through nucleophilic substitution, with various nucleophiles like ammonia, amines, amino acids, alkoxide, and thiolate being used for substitution. This synthesis process is crucial for creating diverse modified nucleosides (Bartosik & Leszczynska, 2015).

  • Structural Insights : Investigations into the structure of 5-Methyl-2-thiouridine have revealed its role in stabilizing nucleic acids. Sulfur substitution impacts the base-pair geometry and duplex conformation, offering insights into its potential for enhancing pairing stability and resistance to nucleases (Diop-Frimpong et al., 2005).

Role in tRNA Function and Biosynthesis

  • tRNA Modification : 5-Methyl-2-thiouridine is a key component in the modification of bacterial tRNAs, particularly at wobble positions. This modification is essential for accurate decoding and cell growth, functioning through a complex sulfur-relay system involving multiple mediators (Ikeuchi et al., 2006).

  • Influence on Translation : Modifications like 5-Methyl-2-thiouridine in tRNAs from extreme thermophilic bacteria and animal mitochondria play critical roles in thermostabilization and efficient codon reading, thus influencing the translation function of tRNAs (Watanabe, 2007).

Biochemical Properties and Interactions

  • Physicochemical Properties : Studies on prenylated 2-thiouridine derivatives, such as 5-methylaminomethyl-S-geranyl-2-thiouridine, provide insights into their unique hydrophobic properties and influence on sugar ring puckering. Understanding these properties is significant for applications in RNA technologies (Leszczynska et al., 2016).

  • Binding Stability and Selectivity : The incorporation of 5-Methyl-2-thiouridine into oligonucleotides has been shown to improve binding and selectivity to RNA, crucial for applications in antisense therapeutics and RNA interference (Carlucci et al., 2009).

Implications in Prebiotic Chemistry

  • Role in Prebiotic Synthesis : Research on the prebiotic phosphorylation of 2-thiouridine demonstrates pathways for synthesizing key DNA building blocks, underlining its potential role in the chemical evolution of life (Xu et al., 2019).

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNBPMAXGYBMHM-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314450
Record name 5-Methyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-thiouridine

CAS RN

32738-09-3
Record name 5-Methyl-2-thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32738-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thioribothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032738093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-thiouridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-THIOURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9TK5VEJ8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-thiouridine
Reactant of Route 2
5-Methyl-2-thiouridine
Reactant of Route 3
5-Methyl-2-thiouridine
Reactant of Route 4
5-Methyl-2-thiouridine
Reactant of Route 5
5-Methyl-2-thiouridine
Reactant of Route 6
5-Methyl-2-thiouridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.